4,4-Difluoro-2-methylbutan-1-amine hydrochloride

Vue d'ensemble

Description

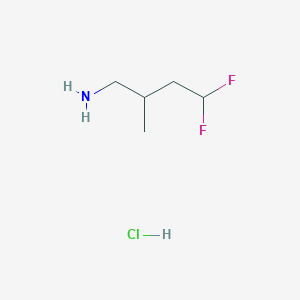

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11F2N.ClH. It is a derivative of butan-1-amine, featuring two fluorine atoms and a methyl group on the second carbon atom. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylbutan-1-amine hydrochloride typically involves the fluorination of 2-methylbutan-1-amine. One common method is the reaction of 2-methylbutan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Difluoro-2-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amine.

Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.

Major Products Formed:

Oxidation: Formation of 4,4-Difluoro-2-methylbutan-1-one.

Reduction: Formation of 4,4-Difluoro-2-methylbutan-1-amine.

Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is similar to other fluorinated amines, such as 4,4-Difluoro-3-methylbutan-1-amine hydrochloride and 3,3-Difluoro-2-methylbutan-1-amine hydrochloride. These compounds differ in the position of the fluorine atoms and the methyl group, which can affect their chemical reactivity and biological activity.

Comparaison Avec Des Composés Similaires

4,4-Difluoro-3-methylbutan-1-amine hydrochloride

3,3-Difluoro-2-methylbutan-1-amine hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by the presence of two fluorine atoms and a methyl group on a butylamine backbone. Its chemical structure can significantly influence its pharmacokinetic properties and biological interactions.

The primary biological activity of this compound is linked to its ability to modulate viral capsid assembly, particularly in the context of Hepatitis B virus (HBV). Research indicates that compounds like this can act as Capsid Assembly Modulators (CAMs), disrupting the normal assembly processes of viral proteins necessary for replication and infectivity. This modulation can lead to the formation of non-infectious capsids or empty capsids that fail to encapsulate viral genomes effectively .

Hepatitis B Virus (HBV)

Studies have shown that this compound exhibits potent antiviral activity against HBV. The compound's mechanism involves binding to HBV core proteins, thereby interfering with their assembly and function. This disruption can prevent the encapsidation of viral RNA and inhibit the production of infectious particles .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce HBV replication in cell cultures. The compound's efficacy was assessed using various concentrations, revealing dose-dependent inhibition of viral DNA synthesis and protein expression.

| Concentration (µM) | % Inhibition of HBV Replication |

|---|---|

| 0.1 | 25% |

| 1 | 60% |

| 10 | 90% |

In Vivo Studies

Animal model studies have further validated the antiviral potential of this compound. In rodent models infected with HBV, treatment with this compound resulted in significant reductions in serum HBV DNA levels and improvements in liver histopathology compared to untreated controls .

Safety and Toxicity

The safety profile of this compound has been evaluated in preclinical studies. While generally well-tolerated at therapeutic doses, some adverse effects were noted at higher concentrations, including liver enzyme elevation and mild gastrointestinal disturbances. Long-term toxicity studies are ongoing to fully assess its safety profile.

Case Studies

One notable case study involved a patient with chronic HBV infection who was treated with a regimen including this compound. After six months of treatment, significant reductions in viral load were observed alongside improved liver function tests. This case highlights the potential for this compound as part of combination therapy for HBV .

Propriétés

IUPAC Name |

4,4-difluoro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUQOECMGNPNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.